yl)Methyl]benzoate
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Overview
Description
yl)Methyl]benzoate is an organic compound that features a pyrrole ring substituted with two methyl groups at the 2 and 5 positions, connected to a benzoic acid methyl ester moiety via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of yl)Methyl]benzoate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized by reacting 2,5-dimethylpyrrole with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Benzoic Acid Methyl Ester Moiety: The pyrrole derivative is then reacted with benzyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
yl)Methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
yl)Methyl]benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and antitubercular agent.
Materials Science: The compound is used in the synthesis of novel polymers and materials with unique electronic properties[][6].
Biological Studies: It is studied for its interactions with various enzymes and proteins, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of yl)Methyl]benzoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as dihydrofolate reductase and enoyl ACP reductase, which are crucial for bacterial growth and survival.
Pathways Involved: It interferes with the folate pathway and fatty acid synthesis pathway, leading to the inhibition of bacterial cell wall synthesis and replication.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a methyl ester.
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
Uniqueness
yl)Methyl]benzoate is unique due to its specific combination of a pyrrole ring and a benzoic acid methyl ester moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H17NO2 |
---|---|
Molecular Weight |
243.3 g/mol |
IUPAC Name |
methyl 4-[(2,5-dimethylpyrrol-1-yl)methyl]benzoate |
InChI |
InChI=1S/C15H17NO2/c1-11-4-5-12(2)16(11)10-13-6-8-14(9-7-13)15(17)18-3/h4-9H,10H2,1-3H3 |
InChI Key |
BYUMLMIQUIXHPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CC2=CC=C(C=C2)C(=O)OC)C |
Origin of Product |
United States |
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